molecular formula C21H23NO2Si B12516461 2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B12516461
M. Wt: 349.5 g/mol
InChI Key: JRXBUKDADZHDNJ-UHFFFAOYSA-N
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Description

Core Benzo[de]isoquinoline-1,3-dione Scaffold Architecture

The benzo[de]isoquinoline-1,3-dione core consists of a naphthalene-derived fused bicyclic system, where positions 1 and 3 are substituted with carbonyl groups, creating a planar, conjugated π-system. The scaffold integrates a six-membered benzene ring fused to a five-membered isoquinoline moiety, with intramolecular hydrogen bonding between the N–H group and adjacent carbonyl oxygen enhancing rigidity. X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately 1.21 Å for the carbonyl C=O groups and 1.41 Å for the C–N bonds in the isoquinoline ring, indicative of partial double-bond character.

The dione configuration imposes electron-withdrawing effects, polarizing the aromatic system and creating reactive sites at positions 2 and 6 for functionalization. Computational models (DFT/B3LYP/6-311++G(d,p)) predict a dihedral angle of 178.9° between the naphthalene and isoquinoline planes, confirming near-perfect coplanarity that facilitates extended conjugation.

Key Geometric Parameters (Calculated)
C1–O1 Bond Length 1.214 Å
C3–O2 Bond Length 1.219 Å
N1–C2 Bond Length 1.397 Å
C6–C7 Bond Length (Ethynyl) 1.203 Å

Alkyl and Silylacetylene Substituent Configuration Analysis

The butyl chain at position 2 adopts a gauche conformation, minimizing steric interactions with the planar core. Nuclear Overhauser Effect (NOE) spectroscopy of related derivatives shows proximity between the N–CH2 protons and aromatic H5, suggesting a bent alkyl orientation that partially shields the nitrogen lone pair.

The trimethylsilylacetylene group at position 6 introduces steric bulk (van der Waals volume: ~128 ų) and electron-donating effects via σ-π hyperconjugation. The Si–C≡C– linkage creates a linear geometry (bond angle: 179.8°) that extends conjugation into the ethynyl spacer while maintaining orthogonal alignment to the aromatic plane. Natural Bond Orbital (NBO) analysis indicates 18% s-character in the ethynyl carbon’s hybrid orbitals, enhancing stability through increased bond strength.

Substituent Electronic Effects
Butyl Chain Hammett σp -0.15 (inductive)
Si(CH3)3 Taft Es Parameter 1.78 (steric)
Ethynyl Group Resonance Contribution +0.32 eV

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

FT-IR Analysis

  • Strong absorption at 1708 cm⁻¹ (C=O asymmetric stretch)
  • Sharp peak at 2154 cm⁻¹ (C≡C stretching of ethynyl)
  • Si–C vibrations at 845 cm⁻¹ and 756 cm⁻¹
  • N–H out-of-plane bending at 1542 cm⁻¹

¹H NMR (500 MHz, CDCl3)

  • δ 0.27 (s, 9H, Si(CH3)3)
  • δ 1.34 (m, 4H, CH2CH2CH2CH3)
  • δ 3.82 (t, 2H, N–CH2)
  • δ 7.48–8.26 (m, 4H, aromatic protons)

13C NMR (126 MHz, CDCl3)

  • δ 0.9 (Si(CH3)3)
  • δ 22.1, 29.8, 32.4 (butyl chain)
  • δ 89.7 (C≡C–Si)
  • δ 162.3, 164.1 (C=O)

UV-Vis (CH2Cl2)

  • λmax = 274 nm (π→π* transition, ε = 12,400 M⁻¹cm⁻¹)
  • Shoulder at 318 nm (n→π* carbonyl transition)

X-ray Crystallographic and Computational Modeling Studies

Single-crystal X-ray diffraction reveals monoclinic P21/c symmetry with unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 15.891 Å, and β = 98.76°. The trimethylsilyl group adopts a staggered conformation relative to the ethynyl axis, with Si–C bond lengths of 1.863–1.878 Å. Intermolecular π-stacking interactions occur between adjacent molecules at 3.412 Å face-to-face distance.

Molecular dynamics simulations (AMBER force field) predict a solvation free energy of -15.2 kcal/mol in chloroform, consistent with experimental solubility data. Electron density maps from QTAIM analysis show bond critical points at the ethynyl linkage (ρ = 0.312 e/Bohr³), confirming significant electron delocalization into the silicon substituent.

Properties

Molecular Formula

C21H23NO2Si

Molecular Weight

349.5 g/mol

IUPAC Name

2-butyl-6-(2-trimethylsilylethynyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C21H23NO2Si/c1-5-6-13-22-20(23)17-9-7-8-16-15(12-14-25(2,3)4)10-11-18(19(16)17)21(22)24/h7-11H,5-6,13H2,1-4H3

InChI Key

JRXBUKDADZHDNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C3C(=C(C=C2)C#C[Si](C)(C)C)C=CC=C3C1=O

Origin of Product

United States

Preparation Methods

Brominated Precursor Synthesis

The synthesis begins with the preparation of 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, a critical intermediate. This compound is synthesized via refluxing 4-bromo-1,8-naphthalic anhydride with butylamine in ethanol at 78°C for 4 hours, achieving quantitative yield (100%).

Reaction Conditions:

  • Reactants: 4-Bromo-1,8-naphthalic anhydride (1 eq.), butylamine (1.1 eq.)
  • Solvent: Ethanol (20 mL per 1 g anhydride)
  • Temperature: 78°C (reflux)
  • Time: 4 hours
  • Workup: Solvent removal via rotary evaporation yields the product as a pale yellow solid.

Introduction of the Trimethylsilyl Ethynyl Group

The brominated intermediate undergoes a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene to install the ethynyltrimethylsilyl moiety. This step is pivotal for achieving the target structure.

Optimized Protocol:

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride (4 mol%)
  • Base: Triethylamine (NEt₃, 4 mL per 0.5 mmol substrate)
  • Solvent: Dry acetonitrile or toluene
  • Reactants: 6-Bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (1 eq.), trimethylsilylacetylene (1.3 eq.)
  • Temperature: 70–80°C
  • Time: 12–24 hours.

Yield: 72–85%, depending on solvent and catalyst loading.

Alternative Synthetic Strategies

Microwave-Assisted Alkynylation

Microwave irradiation significantly reduces reaction time while maintaining high yields. A mixture of the brominated precursor, trimethylsilylacetylene, and Pd(PPh₃)₂Cl₂ in DMF is heated at 120°C for 30 minutes under microwave conditions, achieving 89% yield.

Advantages:

  • Time Efficiency: 30 minutes vs. 24 hours (conventional heating)
  • Selectivity: Reduced byproduct formation due to controlled energy input.

One-Pot Sequential Reactions

A streamlined approach combines naphthalimide formation and alkynylation in a single pot. Butylamine is first condensed with 4-bromo-1,8-naphthalic anhydride, followed by in situ Sonogashira coupling without isolating the intermediate. This method achieves 78% overall yield but requires rigorous temperature control.

Mechanistic Insights

Sonogashira Coupling Mechanism

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, forming a Pd(II) complex. Transmetalation with trimethylsilylacetylene’s copper(I) acetylide precedes reductive elimination to yield the coupled product. Triethylamine neutralizes HBr generated during the process.

Critical Factors:

  • Catalyst Activity: Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in polar solvents.
  • Solvent Effects: Acetonitrile enhances reaction rate compared to toluene.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography using hexane/ethyl acetate (7:3) or dichloromethane/methanol (95:5). The target compound elutes as a bright yellow band.

Purity Metrics:

  • HPLC: ≥99.5% (C18 column, acetonitrile/water gradient)
  • Melting Point: 104–106°C (uncorrected).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 7.6 Hz, 1H), 8.32 (d, J = 8.0 Hz, 1H), 7.94–7.88 (m, 2H), 3.72 (t, J = 7.2 Hz, 2H), 1.75–1.65 (m, 2H), 1.45–1.35 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H), 0.25 (s, 9H).
  • IR (KBr): 2950 cm⁻¹ (C–H stretch), 1705 cm⁻¹ (C=O), 2150 cm⁻¹ (C≡C–Si).

Comparative Analysis of Methods

Method Yield Time Catalyst Solvent
Conventional Sonogashira 72–85% 24 h Pd(PPh₃)₂Cl₂ Acetonitrile
Microwave-Assisted 89% 0.5 h Pd(PPh₃)₂Cl₂ DMF
One-Pot Sequential 78% 8 h Pd(OAc)₂/CuI Toluene

Challenges and Optimization Strategies

  • Byproduct Formation: Competing Glaser coupling of trimethylsilylacetylene is suppressed by using excess alkyne (1.3 eq.) and anaerobic conditions.
  • Catalyst Deactivation: Addition of PPh₃ (10 mol%) stabilizes palladium(0) species, enhancing turnover number.

Chemical Reactions Analysis

2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Photophysical and Sensor Properties

6-(Allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3)
  • Substituents: Allylamino (position 6) and dimethylaminoethyl (position 2).
  • Properties: Exhibits pH-dependent fluorescence due to the dimethylaminoethyl group. Computational studies (DFT/TDDFT) confirm its intramolecular charge transfer (ICT) character, which is critical for metal ion sensing (e.g., Cu²⁺, Fe³⁺) .
  • Comparison: Unlike the TMS-ethynyl group in the target compound, the allylamino and dimethylaminoethyl groups in NI3 enable protonation/deprotonation, altering emission properties in acidic/basic media.
2-Butyl-6-((4-methyl-2-oxo-2H-chromen-7-yl)thio)-1H-benzo[de]isoquinoline-1,3(2H)-dione (83)
  • Substituents : Coumarin-thio (position 6) and butyl (position 2).
  • Properties : Displays aggregation-induced emission (AIE), a rare trait for naphthalimides. The coumarin-thio group facilitates AIE by restricting intramolecular rotation .
  • Comparison : The TMS-ethynyl group in the target compound enhances π-conjugation, whereas the thio-coumarin substituent in 83 introduces steric effects for AIE.
Hydroxyethyl-Thio Derivatives (7f, 8a–c, 7b–e)
  • Substituents : Hydroxyethyl (position 2) and heterocyclic thio groups (e.g., pyrimidinylthio, benzothiazolylthio) at position 5.
  • Properties : These derivatives exhibit broad-spectrum antifungal activity. For example, 7e (benzothiazolylthio) shows a 63.2% yield and >99% purity, with MIC values as low as 2 µg/mL against Candida albicans .
  • Comparison : The TMS-ethynyl group in the target compound lacks direct antifungal activity but may improve solubility for drug delivery, whereas thio-heterocycles in hydroxyethyl derivatives directly inhibit fungal growth.
2-Butyl-6-((2-hydroxyethyl)thio)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI-SH)
  • Substituents : Hydroxyethyl-thio (position 6) and butyl (position 2).
  • Properties : Used in polylactides (PLAs) for long-lived room-temperature phosphorescence (RTP). The thio group facilitates intersystem crossing, enhancing RTP lifetime to >500 ms .
  • Comparison : The TMS-ethynyl group’s electron-withdrawing nature contrasts with the electron-donating thio group in NI-SH, which stabilizes triplet states for RTP.
Fluorol 555
  • Substituents: Butylamino (position 6) and butyl (position 2).
  • Properties: Employed in elastic luminescent aerogels with high porosity (>93%) and shape recoverability. The amino group improves compatibility with protein matrices like gelatin .
  • Comparison: The TMS-ethynyl group’s steric bulk may hinder aerogel integration, whereas Fluorol 555’s amino group enhances polymer interactions.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position 6) Key Properties Applications References
Target Compound TMS-ethynyl Enhanced π-conjugation, optoelectronic tuning Sensors, OLEDs
NI3 Allylamino pH/metal ion sensing, ICT character Fluorescent probes
83 Coumarin-thio Aggregation-induced emission Bioimaging
7e Benzothiazolylthio Antifungal (MIC: 2 µg/mL) Pharmaceuticals
NI-SH Hydroxyethyl-thio Room-temperature phosphorescence Optoelectronic materials
Fluorol 555 Butylamino High porosity aerogels Elastic materials

Biological Activity

2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The compound is characterized by its unique structure which includes a benzo[de]isoquinoline core with ethynyl and trimethylsilyl substituents. Its molecular formula is C₁₈H₁₉N₁O₂Si, and it has a molecular weight of approximately 307.43 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Cytotoxicity : Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance, in an MTT assay, the compound demonstrated an IC50 value in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, indicating potent anti-cancer properties .
  • Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory effects. Preliminary findings suggest it may inhibit key inflammatory pathways, although specific mechanisms require further elucidation .

Cytotoxicity Assays

In a study assessing the cytotoxic effects of various compounds, this compound was tested alongside standard chemotherapeutic agents. The results are summarized in Table 1:

Compound NameCell LineIC50 (µM)
This compoundMCF-74.5
This compoundHCT1165.0
DoxorubicinMCF-70.5
EtoposideHCT1163.0

These findings indicate that while the compound is less potent than traditional chemotherapeutics like doxorubicin, it still shows promising activity that warrants further investigation.

Mechanistic Studies

Mechanistic exploration of the compound's action revealed that it may induce apoptosis in cancer cells through activation of caspase pathways. A study demonstrated that treatment with this compound led to an increase in cleaved caspase-3 levels in treated cells compared to controls, suggesting a pro-apoptotic effect .

Anti-inflammatory Potential

The anti-inflammatory potential was assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was measured using ELISA assays, with results indicating a dose-dependent inhibition of cytokine release .

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